molecular formula C14H15N3O6S B2687297 ethyl 3,5-dimethyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate CAS No. 956742-35-1

ethyl 3,5-dimethyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate

Cat. No. B2687297
CAS RN: 956742-35-1
M. Wt: 353.35
InChI Key: TWAYPNVUQKMRST-UHFFFAOYSA-N
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Description

Ethyl 3,5-dimethyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C15H17N3O6S and a molecular weight of 367.38 . It is used for research purposes .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,3,4-thiadiazole derivatives were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The treatment of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide afforded 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring which is substituted with ethyl, dimethyl, and nitrophenylsulfonyl groups .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available in the retrieved results, similar compounds have been used in various chemical reactions. For instance, indole derivatives, which share a similar heterocyclic structure, have been used in a variety of chemical reactions, including electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (367.38) and molecular formula (C15H17N3O6S) . Further details about its melting point, boiling point, density, and other properties are not available in the retrieved results .

Scientific Research Applications

Antiglaucoma Activity

Ethyl 3,5-dimethyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate derivatives have been synthesized and studied for their potential antiglaucoma activity. These compounds, including pyrazole carboxylic acid derivatives, have shown inhibitory effects on carbonic anhydrase isoenzymes, which are targets for antiglaucoma medications. The newly synthesized derivatives were found to be more potent inhibitors than both the parent compound and acetazolamide, a standard treatment for glaucoma (Kasımoğulları et al., 2010).

Molecular Interactions and Spectroscopic Analysis

A detailed study on the molecular interactions, spectroscopic analysis, and chemical reactivity of synthesized ethyl 3,5-dimethyl-4-[3-(2-nitro-phenyl)-acryloyl]-1H-pyrrole-2-carboxylate has been conducted. This research focused on its geometrical, spectral, thermodynamic properties using DFT level of theory and experimental techniques like NMR, UV–Vis, and FT-IR spectroscopy. The study provided insights into the molecule's potential for forming heterocyclic compounds and its nonlinear optical (NLO) applications (Singh et al., 2013).

Corrosion Inhibition

Research into pyranpyrazole derivatives, including ethyl 6-amino-3-methyl-4-(3-nitrophenyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, has shown these compounds to be effective corrosion inhibitors for mild steel in industrial pickling processes. The inhibitors demonstrated high efficiency, with one exhibiting up to 98.8% efficiency at certain concentrations. The study combined experimental methods and quantum chemical calculations to elucidate the mechanisms of action (Dohare et al., 2017).

properties

IUPAC Name

ethyl 3,5-dimethyl-1-(2-nitrophenyl)sulfonylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O6S/c1-4-23-14(18)13-9(2)15-16(10(13)3)24(21,22)12-8-6-5-7-11(12)17(19)20/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAYPNVUQKMRST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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